REACTION_CXSMILES
|
[N+:1](C1C=CC2C(C(O)=O)=CSC=2C=1)([O-])=O.[N+:16]([C:19]1[CH:30]=[CH:29][C:22]2[S:23][CH:24]=[C:25]([C:26](O)=[O:27])[C:21]=2[CH:20]=1)([O-:18])=[O:17]>>[N+:16]([C:19]1[CH:30]=[CH:29][C:22]2[S:23][CH:24]=[C:25]([C:26]([NH2:1])=[O:27])[C:21]=2[CH:20]=1)([O-:18])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(SC=C2C(=O)O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(SC=C2C(=O)O)C=C1
|
Name
|
Example XII ( 30 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel, while the two products
|
Type
|
CUSTOM
|
Details
|
are obtained as a mixture
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(SC=C2C(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |